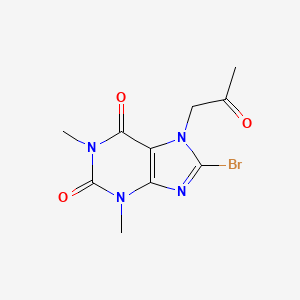

7-Acetonyl-8-bromotheophylline

Description

7-Acetonyl-8-bromotheophylline is a xanthine derivative characterized by a bromine atom at position 8 and an acetonyl group (-CH2COCH3) at position 7 of the purine scaffold. Its molecular formula is C10H10BrN4O3, with a molecular weight of 329.12 g/mol. This compound is synthesized via cyclocondensation reactions involving 8-bromotheophylline precursors and arylpiperazinylpropylamines in boiling 2-methoxyethanol, as described in serotonin transporter activity studies .

Properties

IUPAC Name |

8-bromo-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-5(16)4-15-6-7(12-9(15)11)13(2)10(18)14(3)8(6)17/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTWXVKYKRBBRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Acetonyl-8-bromotheophylline can be synthesized through various synthetic routes. One common method involves the cyclocondensation reaction of this compound with appropriate alkylamines. This reaction typically occurs in boiling 2-methoxyethanol . Another method involves the reaction of 7-acetic-8-bromotheophylline aldehyde with arylpiperazinylpropylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and quality control measures, would apply to the production of this compound.

Chemical Reactions Analysis

Mechanistic Insights

The acetonyl group at position 7 enhances electrophilicity at adjacent carbons, facilitating nucleophilic substitution or addition reactions. The bromine atom at position 8 stabilizes intermediates through inductive effects, directing regioselectivity in cyclization reactions .

Serotonin Transporter (SERT) Inhibition

Imidazolidine-2,4-dione derivatives (e.g., compounds 1–12 ) show moderate SERT inhibition, with IC<sub>50</sub> values ranging from 0.5–15 µM . These compounds are structural analogs of antidepressants like sertraline.

Antiproliferative Activity

Spirohydantoins synthesized from 7-acetonyl-8-bromotheophylline exhibit antiproliferative effects against cancer cell lines. For example, compound V (N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide) demonstrated activity in the NCI-60 panel .

Table 1: Representative Reaction Products and Activities

| Compound | Structure Class | Biological Activity | IC<sub>50</sub>/EC<sub>50</sub> | Source |

|---|---|---|---|---|

| 1 | Imidazolidine-2,4-dione | SERT Inhibition | 0.5 µM | |

| V | Purine-acetamide hybrid | Antiproliferative (NCI-60) | 10 µM |

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent Polarity | 2-Methoxyethanol | Maximizes cyclization |

| Temperature | Reflux (~120°C) | Accelerates kinetics |

| Stoichiometry (Amine:Ketone) | 2:1 | Prevents byproducts |

Scientific Research Applications

Pharmacological Applications

-

Diuretic Properties :

- Mechanism of Action : 7-Acetonyl-8-bromotheophylline functions as a mild diuretic, similar to its parent compound, bromotheophylline. It aids in the relief of temporary water retention and bloating associated with premenstrual syndrome and other conditions .

- Clinical Use : It is often combined with analgesics like acetaminophen to enhance therapeutic effects for conditions such as menstrual pain .

-

Bioanalytical Methods :

- A validated method using high-performance liquid chromatography (HPLC) has been developed for quantifying this compound in biological samples. This method demonstrated reliability and sensitivity, making it suitable for pharmacokinetic studies .

- Case Study : In a study involving Mexican female subjects, a single oral dose of 25 mg of pamabrom (which includes this compound) was administered alongside paracetamol and naproxen sodium. The pharmacokinetic profile indicated a biexponential decline in plasma concentration, suggesting efficient absorption and elimination characteristics .

Therapeutic Potential

-

Cognitive Enhancement :

- Preliminary studies suggest that compounds related to this compound may exhibit acetylcholinesterase inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

- Antioxidant Activity :

Table 1: Summary of Pharmacological Studies on this compound

Case Studies

- Pharmacokinetic Evaluation :

- Cognitive Function Studies :

Mechanism of Action

The mechanism of action of 7-Acetonyl-8-bromotheophylline involves its interaction with specific molecular targets. One known target is the adenosine receptor, where it acts as an antagonist . This interaction can lead to various physiological effects, including diuretic activity and potential therapeutic effects in conditions like dysmenorrhea .

Comparison with Similar Compounds

8-Bromo-1,3,7-trimethylxanthine (Compound 5)

- Structure : Bromine at position 8; methyl groups at positions 1, 3, and 7.

- Synthesis : Alkylation of 8-bromotheophylline with methyl iodide or benzyl bromide in DMF/K2CO3 .

- Key Differences :

- The absence of the acetonyl group reduces steric bulk and ketone reactivity.

- Methyl groups enhance lipophilicity but limit hydrogen-bonding capacity compared to the acetonyl group.

- Applications : Primarily used in synthetic intermediates rather than direct therapeutic applications .

Etophylline (7-(2-Hydroxyethyl)theophylline)

7-Acetic-8-bromotheophylline and 7-Phenacyl-8-bromotheophylline

- Structures :

- 7-Acetic : Carboxylic acid derivative (-CH2COOH) at position 7.

- 7-Phenacyl : Phenyl-substituted ketone (-COC6H5) at position 7.

- Key Differences :

- The acetonyl group in this compound offers intermediate polarity between the hydrophilic acetic and lipophilic phenacyl groups.

- These substituents influence pharmacokinetics; phenacyl derivatives may exhibit higher membrane permeability but lower metabolic stability.

- Applications : All three derivatives (acetic, acetonyl, phenacyl) are precursors in serotonin transporter inhibitors, with acetonyl showing balanced reactivity for spirohydantoin formation .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility : The acetonyl group enables versatile derivatization (e.g., spirohydantoins), critical for optimizing serotonin transporter affinity .

- Bromine Effects : Bromine at position 8 enhances electrophilic reactivity, facilitating nucleophilic substitutions absent in etophylline .

- Pharmacological Potential: Compared to 8-Bromo-1,3,7-trimethylxanthine, this compound’s ketone group may improve blood-brain barrier penetration, making it more suitable for neuropharmacology .

Biological Activity

7-Acetonyl-8-bromotheophylline is a derivative of bromotheophylline, a compound known for its pharmacological properties, particularly as a diuretic. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C₉H₈BrN₄O₂

- Molecular Weight : 284.09 g/mol

- CAS Number : 10381-75-6

This compound exhibits its biological activity primarily through its interaction with adenosine receptors. It is believed to act as an antagonist at the A1 and A2A receptor sites, which are implicated in various physiological processes including renal function and cardiovascular regulation. The diuretic effect is attributed to increased glomerular filtration rate and inhibition of sodium reabsorption in renal tubules, leading to enhanced urine output and relief from conditions associated with fluid retention .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Diuretic Activity : It promotes increased urination, which helps alleviate symptoms associated with premenstrual syndrome such as bloating and swelling .

- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit moderate growth inhibition against various cancer cell lines, suggesting potential applications in oncology .

Pharmacokinetics

The pharmacokinetic properties of this compound include:

- Absorption : Rapid absorption post-administration with peak plasma concentrations reached within approximately 0.78 hours.

- Half-Life : The elimination half-life has been recorded at around 21.35 hours, indicating prolonged activity in the system .

- Volume of Distribution : Specific values for volume distribution have not been thoroughly documented but are critical for understanding dosing regimens.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

- Antiproliferative Activity :

- Diuretic Effects :

Comparative Analysis Table

| Property | This compound | Bromotheophylline |

|---|---|---|

| Molecular Weight | 284.09 g/mol | 259.06 g/mol |

| Diuretic Activity | Yes | Yes |

| Antiproliferative Activity | Moderate | Moderate |

| Mechanism | Adenosine receptor antagonist | Adenosine receptor antagonist |

| Half-Life | ~21.35 hours | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.